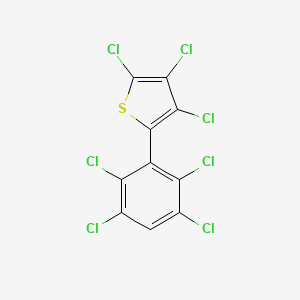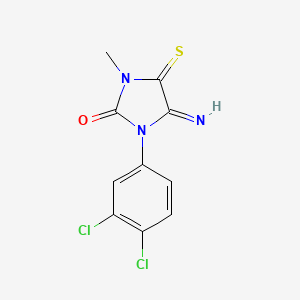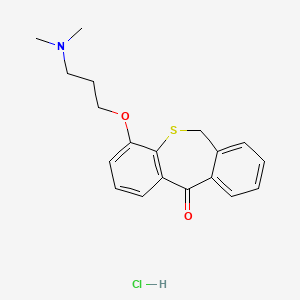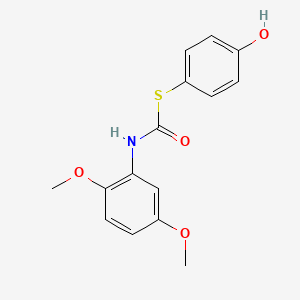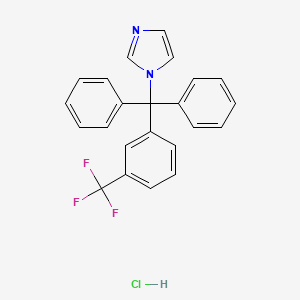
1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a trifluoromethyl group attached to a trityl moiety, which is further connected to an imidazole ring. The hydrochloride salt form enhances its solubility in water and other polar solvents, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride involves several steps, starting with the preparation of the imidazole ring. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of disubstituted imidazoles . The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using trifluoromethylating agents. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations, which are crucial for the successful synthesis of this compound.
Análisis De Reacciones Químicas
1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium, nickel). The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties enables the compound to exert its effects through various biochemical pathways, including inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Lacks the trifluoromethyl and trityl groups, resulting in different chemical and biological properties.
2-Phenylimidazole: Contains a phenyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
4,5-Diphenylimidazole:
The presence of the trifluoromethyl and trityl groups in this compound makes it unique, providing enhanced stability, lipophilicity, and reactivity compared to other imidazole derivatives .
Propiedades
Número CAS |
200933-15-9 |
|---|---|
Fórmula molecular |
C23H18ClF3N2 |
Peso molecular |
414.8 g/mol |
Nombre IUPAC |
1-[diphenyl-[3-(trifluoromethyl)phenyl]methyl]imidazole;hydrochloride |
InChI |
InChI=1S/C23H17F3N2.ClH/c24-23(25,26)21-13-7-12-20(16-21)22(28-15-14-27-17-28,18-8-3-1-4-9-18)19-10-5-2-6-11-19;/h1-17H;1H |
Clave InChI |
DNQJQJGCVRZCJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)C(F)(F)F)N4C=CN=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


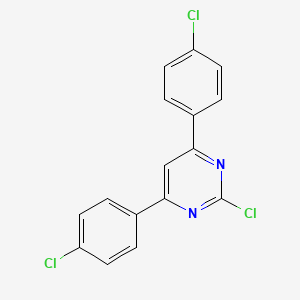
![4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B15075566.png)
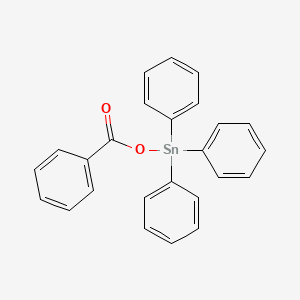
![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
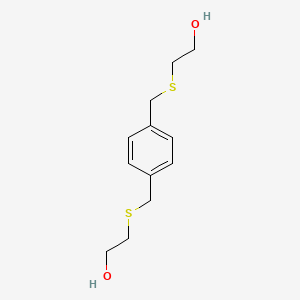
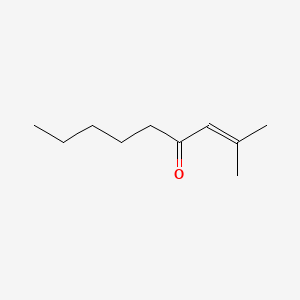
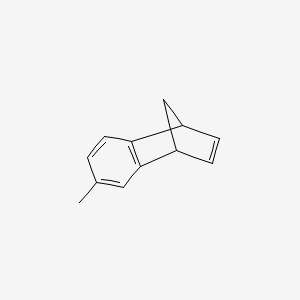
![Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B15075585.png)
